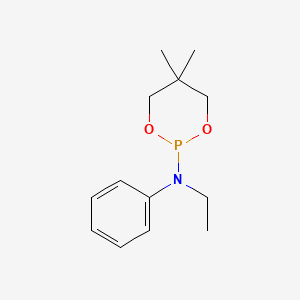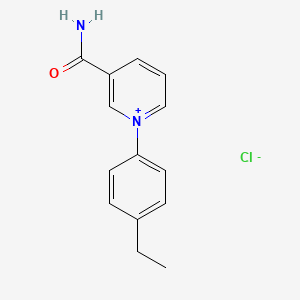
3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride is a synthetic organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a carbamoyl group, an ethyl-substituted phenyl ring, and a pyridinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride typically involves the reaction of 4-ethylbenzyl chloride with nicotinamide in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include:
Solvent: Acetonitrile or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the ethyl-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted carbamoyl or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium chloride
- 3-Carbamoyl-1-(4-nitrobenzyl)pyridinium chloride
- 3-Carbamyl-1-(2,4-dinitrophenyl)pyridinium chloride
Comparison
Compared to similar compounds, 3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride is unique due to the presence of the ethyl-substituted phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets.
Eigenschaften
CAS-Nummer |
100906-89-6 |
|---|---|
Molekularformel |
C14H15ClN2O |
Molekulargewicht |
262.73 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C14H14N2O.ClH/c1-2-11-5-7-13(8-6-11)16-9-3-4-12(10-16)14(15)17;/h3-10H,2H2,1H3,(H-,15,17);1H |
InChI-Schlüssel |
SFWCCZIIOXNGPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)[N+]2=CC=CC(=C2)C(=O)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


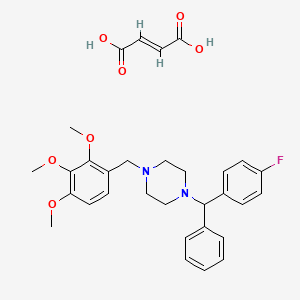
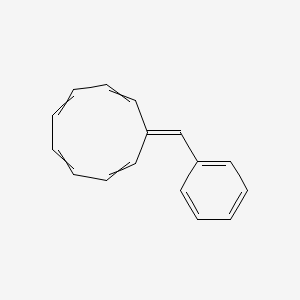
![Dimethyl 5,5'-[1,4-phenylenebis(oxy)]dipentanoate](/img/structure/B14326899.png)
![Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14326903.png)
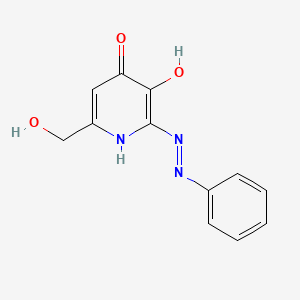
![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)
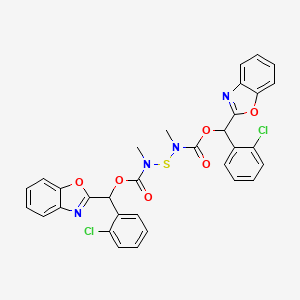

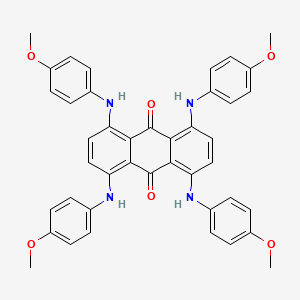
silane](/img/structure/B14326938.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)

